molecular formula C42H24O13Zn4 B14774972 tetrazinc;4-(4-carboxylatophenyl)benzoate;oxygen(2-)

tetrazinc;4-(4-carboxylatophenyl)benzoate;oxygen(2-)

Cat. No.: B14774972
M. Wt: 998.1 g/mol
InChI Key: JIQWAMAQKJMDGC-UHFFFAOYSA-H
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Description

Tetrazinc;4-(4-carboxylatophenyl)benzoate;oxygen(2-) is a complex compound that features a unique coordination structure. This compound is part of the broader class of metal-organic frameworks (MOFs), which are known for their diverse applications in various fields such as chemistry, biology, and materials science. The presence of zinc and carboxylate groups in its structure contributes to its stability and reactivity, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrazinc;4-(4-carboxylatophenyl)benzoate;oxygen(2-) typically involves the reaction of zinc salts with 4-(4-carboxylatophenyl)benzoic acid under controlled conditions. One common method is the solvothermal synthesis, where the reactants are dissolved in a solvent and heated in a sealed vessel. This method allows for the formation of well-defined crystalline structures. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the final product’s properties .

Industrial Production Methods

Industrial production of this compound may involve large-scale solvothermal reactors that can handle higher volumes of reactants. The process is optimized to ensure high yield and purity of the product. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tetrazinc;4-(4-carboxylatophenyl)benzoate;oxygen(2-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.

    Reduction: Reduction reactions can convert the compound into lower oxidation states, often using reducing agents like sodium borohydride.

    Substitution: The carboxylate groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide, while reduction could produce zinc metal or lower oxidation state zinc compounds.

Scientific Research Applications

Tetrazinc;4-(4-carboxylatophenyl)benzoate;oxygen(2-) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tetrazinc;4-(4-carboxylatophenyl)benzoate;oxygen(2-) involves its interaction with molecular targets through coordination bonds. The zinc ions in the compound can coordinate with various ligands, facilitating catalytic reactions. In biological systems, the compound can interact with cellular components, leading to therapeutic effects such as the generation of reactive oxygen species for photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrazinc;4-(4-carboxylatophenyl)benzoate;oxygen(2-) is unique due to its specific coordination environment and the presence of carboxylatophenyl groups, which enhance its stability and reactivity. This makes it particularly suitable for applications requiring robust and versatile materials.

Properties

Molecular Formula

C42H24O13Zn4

Molecular Weight

998.1 g/mol

IUPAC Name

tetrazinc;4-(4-carboxylatophenyl)benzoate;oxygen(2-)

InChI

InChI=1S/3C14H10O4.O.4Zn/c3*15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18;;;;;/h3*1-8H,(H,15,16)(H,17,18);;;;;/q;;;-2;4*+2/p-6

InChI Key

JIQWAMAQKJMDGC-UHFFFAOYSA-H

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)[O-])C(=O)[O-].[O-2].[Zn+2].[Zn+2].[Zn+2].[Zn+2]

Origin of Product

United States

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